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Introduction

Ergothioneine (EGT) is a naturally occurring amino acid and potent antioxidant found in various

food sources, with particularly high concentrations in mushrooms, as well as in certain

fermented foods and beverages. Its unique stability and protective cellular mechanisms have

led to increasing interest in its role as a dietary micronutrient for healthy aging. Accurate

quantification of ergothioneine in complex food and beverage matrices is crucial for nutritional

assessment, quality control, and clinical research. The use of a stable isotope-labeled internal

standard, such as Ergothioneine-d9, is the gold standard for achieving the highest accuracy

and precision in mass spectrometry-based quantification. This application note provides

detailed protocols for the analysis of ergothioneine in food and beverage samples using Ultra-

Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) with

Ergothioneine-d9 as an internal standard.

Principle

The methodology is based on the principle of stable isotope dilution analysis (SIDA). A known

amount of Ergothioneine-d9 is added to the sample at the beginning of the extraction

procedure. Ergothioneine-d9 is chemically identical to the endogenous ergothioneine, and

thus co-elutes chromatographically and exhibits the same ionization efficiency in the mass
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spectrometer. However, due to the mass difference, it is detected at a different mass-to-charge

ratio (m/z). By measuring the ratio of the signal intensity of the analyte to that of the internal

standard, accurate quantification can be achieved, as any variations during sample preparation

and analysis will affect both the analyte and the internal standard equally.

Experimental Protocols
1. Sample Preparation

The following are generalized protocols for solid and liquid food matrices. Optimization may be

required for specific sample types.

1.1. Solid Food Samples (e.g., Mushrooms, Grains, Fermented Foods)

Homogenization: Freeze-dry the sample to determine the dry weight and grind it into a fine

powder.

Extraction:

Weigh 100 mg of the homogenized sample into a centrifuge tube.

Add 1 mL of extraction solvent (e.g., 80:20 methanol:water with 0.1% formic acid).

Add a known amount of Ergothioneine-d9 internal standard solution.

Vortex for 1 minute.

Sonicate for 30 minutes in a cold water bath.

Centrifuge at 10,000 x g for 10 minutes at 4°C.

Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for

UPLC-MS/MS analysis.

1.2. Liquid Samples (e.g., Beverages - Tea, Coffee, Beer, Wine)

Degassing (for carbonated beverages): Sonicate the sample for 15 minutes to remove

dissolved gases.
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Extraction:

Take 1 mL of the liquid sample and place it in a centrifuge tube.

Add a known amount of Ergothioneine-d9 internal standard solution.

Add 1 mL of acetonitrile to precipitate proteins and other macromolecules.

Vortex for 1 minute.

Centrifuge at 10,000 x g for 10 minutes at 4°C.

Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for

UPLC-MS/MS analysis. For complex matrices like red wine, a solid-phase extraction (SPE)

clean-up step may be necessary.

2. UPLC-MS/MS Analysis

The following are typical instrument parameters. These should be optimized for the specific

instrument being used.

UPLC System: Waters ACQUITY UPLC or equivalent

Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column, e.g., Waters

ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm

Mobile Phase A: 0.1% Formic acid in Water

Mobile Phase B: 0.1% Formic acid in Acetonitrile

Gradient:

0-1 min: 95% B

1-5 min: 95% to 50% B

5-6 min: 50% B

6-6.1 min: 50% to 95% B
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6.1-8 min: 95% B

Flow Rate: 0.4 mL/min

Column Temperature: 40°C

Injection Volume: 5 µL

Mass Spectrometer: Triple quadrupole mass spectrometer

Ionization Mode: Positive Electrospray Ionization (ESI+)

Multiple Reaction Monitoring (MRM) Transitions:

The selection of precursor and product ions should be optimized for the specific

instrument. The following are commonly used transitions:

Compound
Precursor
Ion (m/z)

Product Ion
(m/z)

Dwell Time
(s)

Cone
Voltage (V)

Collision
Energy (eV)

Ergothioneine 230.1 127.1 0.1 30 15

230.1 184.1 0.1 30 12

Ergothioneine

-d9
239.1 136.1 0.1 30 15

239.1 193.1 0.1 30 12

3. Calibration and Quantification

Prepare a series of calibration standards by spiking a blank matrix (a food or beverage sample

with no detectable ergothioneine) with known concentrations of ergothioneine and a fixed

concentration of Ergothioneine-d9. Plot the ratio of the peak area of ergothioneine to the peak

area of Ergothioneine-d9 against the concentration of ergothioneine to generate a calibration

curve. The concentration of ergothioneine in the samples is then calculated using the

regression equation from the calibration curve.
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Data Presentation
Table 1: Method Validation Parameters for Ergothioneine Quantification using Ergothioneine-
d9

Parameter Food Matrix (Mushrooms)
Beverage Matrix
(Simulated)

Linearity Range 1 - 1000 ng/mL 1 - 500 ng/mL

Correlation Coefficient (r²) > 0.998 > 0.997

Limit of Detection (LOD) 0.5 ng/mL 0.8 ng/mL

Limit of Quantification (LOQ) 1.5 ng/mL 2.5 ng/mL

Recovery (%) 95 - 105% 92 - 108%

Precision (RSD%) < 5% < 7%

Table 2: Ergothioneine Content in Various Food and Beverage Samples Determined by LC-

MS/MS with Ergothioneine-d9

Sample
Ergothioneine
Concentration

Reference

Shiitake Mushrooms (dried) 1.5 - 4.0 mg/g [1]

Oyster Mushrooms (dried) 0.5 - 2.0 mg/g [1]

Fermented Soybean (Tempeh) ~0.1 mg/g [2]

Black Tea (brewed) 5 - 20 µg/L [3]

Red Wine 10 - 50 µg/L [3]

Beer 5 - 30 µg/L [3]

Mandatory Visualizations

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b12412130?utm_src=pdf-body
https://www.benchchem.com/product/b12412130?utm_src=pdf-body
https://www.benchchem.com/product/b12412130?utm_src=pdf-body
https://www.mdpi.com/1420-3049/26/7/1832
https://www.mdpi.com/1420-3049/26/7/1832
https://www.researchgate.net/publication/371208101_Determination_of_L-ergothioneine_in_food_by_UPLC-MSMS_method
https://www.researchgate.net/publication/372502491_Association_of_serum_ergothioneine_with_alcohol_consumption_and_serum_asymmetric_dimethyl-l-arginine_among_middle-aged_and_older_adults_in_the_Hunter_Community_Study
https://www.researchgate.net/publication/372502491_Association_of_serum_ergothioneine_with_alcohol_consumption_and_serum_asymmetric_dimethyl-l-arginine_among_middle-aged_and_older_adults_in_the_Hunter_Community_Study
https://www.researchgate.net/publication/372502491_Association_of_serum_ergothioneine_with_alcohol_consumption_and_serum_asymmetric_dimethyl-l-arginine_among_middle-aged_and_older_adults_in_the_Hunter_Community_Study
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12412130?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation

UPLC-MS/MS Analysis

Data Processing

Food/Beverage Sample

Add Ergothioneine-d9

Extraction

Centrifugation

Filtration

UPLC Separation (HILIC)

Tandem MS Detection (MRM)

Quantification (Isotope Dilution)

Report Results

Click to download full resolution via product page

Caption: Experimental workflow for the quantification of ergothioneine.
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Caption: Ergothioneine biosynthesis pathways in fungi and bacteria.
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Caption: Ergothioneine's antioxidant and cellular protection mechanisms.
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The use of Ergothioneine-d9 as an internal standard in UPLC-MS/MS analysis provides a

robust, accurate, and precise method for the quantification of ergothioneine in a variety of food

and beverage matrices. The detailed protocols and method parameters provided in this

application note serve as a comprehensive guide for researchers and scientists. The high

sensitivity and specificity of this method make it an invaluable tool for advancing our

understanding of the role of dietary ergothioneine in human health.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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